molecular formula C16H13F3N4OS2 B2861101 6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626222-24-0

6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

Cat. No. B2861101
CAS RN: 626222-24-0
M. Wt: 398.42
InChI Key: PPKYBLJPUZGDGQ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including an amino group, a thiazole ring, a trifluoromethyl group, and a complex polycyclic system. These features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It is a polycyclic compound with multiple rings, including a thiazole ring. The presence of the trifluoromethyl group could introduce interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques

Innovative synthetic routes have been explored for the creation of imidazotetrazines, compounds with a core structure that shares similarities in complexity and potential reactivity with the specified compound. These routes have led to the development of drugs like temozolomide, highlighting the utility of such compounds in antitumor applications (Wang et al., 1997). Additionally, the Mannich reaction has been employed to synthesize N-, S,N-, and Se,N-heterocycles, demonstrating the versatility of this approach in creating complex heterocyclic structures which could be analogous to the processes for synthesizing compounds like the one of interest (Dotsenko et al., 2019).

Chemoselective Thionation-Cyclization

An efficient pathway via chemoselective thionation-cyclization of functionalized enamides has been reported, leading to the synthesis of 2,4,5-trisubstituted thiazoles. This methodology could potentially be applicable to the synthesis or modification of the compound , given its thiazole and thia components (Kumar et al., 2013).

Biological Activities

Antitumor Properties

The research into imidazotetrazines, including compounds like temozolomide, illustrates the significant antitumor activities of these molecules. Their mechanisms often involve acting as prodrugs that release active metabolites under physiological conditions, suggesting a potential area of research for compounds with similar structural features (Stevens et al., 1984).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been identified with molluscicidal properties, indicating the potential utility of similar compounds in addressing schistosomiasis by targeting the snail hosts of the disease-causing parasites (El-bayouki et al., 1988).

Future Directions

Thiazole-containing compounds are a rich area of study in medicinal chemistry, and new synthetic methods and applications are being developed . This particular compound, with its complex structure, could be an interesting subject for future research.

properties

IUPAC Name

6-amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS2/c1-6-5-25-15(21-6)23-13(24)12-11(20)9-10(16(17,18)19)7-3-2-4-8(7)22-14(9)26-12/h5H,2-4,20H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKYBLJPUZGDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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